

Aloeresin G: A Comprehensive Spectroscopic and Biological Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin G is a chromone derivative found in various Aloe species, plants with a long history of medicinal use. As part of the broader family of aloeresins, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the spectroscopic data for **Aloeresin G** and related compounds, outlines the experimental protocols for their characterization, and explores their biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

While a complete, unified set of spectroscopic data for **Aloeresin G** is not readily available in a single public source, this section compiles and presents data from related aloeresin compounds to provide a comparative and predictive framework. The structural similarities between these compounds make their spectroscopic characteristics highly relevant for the analysis of **Aloeresin G**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for Aloeresin H and







Aloeresin I, compounds that share the core structure of **Aloeresin G**. These data were recorded in methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) of Aloeresin H and Aloeresin I[1]



Position	Aloeresin Η (δ ppm, mult., J in Hz)	Aloeresin I (δ ppm, mult., J in Hz)
Aglycone		
2-CH ₂	3.75, s	3.78, s
2-C=O	-	-
3	6.09, s	6.13, s
5-CH₃	2.69, s	2.70, s
6	6.72, s	6.74, s
7-OH	-	-
Glucose I		
1'	4.93, d, 9.5	4.97, d, 9.5
2'	4.14, t, 9.5	4.99, t, 9.5
3'	3.51, t, 9.5	3.69, t, 9.5
4'	3.44, t, 9.5	3.50, t, 9.5
5'	3.49, m	3.59, m
6'a	3.88, dd, 12.0, 2.0	3.90, dd, 12.0, 2.0
6'b	3.73, dd, 12.0, 5.5	3.75, dd, 12.0, 5.5
Glucose II		
1"	4.60, d, 8.0	4.62, d, 8.0
2"	3.25, dd, 9.0, 8.0	3.28, dd, 9.0, 8.0
3"	3.43, t, 9.0	3.45, t, 9.0
4"	3.34, t, 9.0	3.36, t, 9.0
5"	3.30, m	3.32, m
6"a	3.84, dd, 12.0, 2.0	3.86, dd, 12.0, 2.0
6"b	3.68, dd, 12.0, 5.5	3.70, dd, 12.0, 5.5



p-Coumaroyl		
2""	-	7.58, d, 8.5
3'''	-	6.84, d, 8.5
α	-	7.66, d, 16.0
β	-	6.38, d, 16.0

Table 2: ¹3C NMR Spectroscopic Data (125 MHz, CD₃OD) of Aloeresin H and Aloeresin I[1]



Position	Aloeresin Η (δ ppm)	Aloeresin I (δ ppm)
Aglycone		
2	166.4	166.5
3	110.8	110.9
4	180.1	180.2
4a	113.1	113.2
5	162.2	162.3
5-CH₃	22.9	23.0
6	111.9	112.0
7	164.7	164.8
8	108.9	109.0
8a	158.4	158.5
Glucose I		
1'	75.2	75.3
2'	79.1	79.2
3'	78.4	78.5
4'	71.8	71.9
5'	82.0	82.1
6'	62.9	63.0
Glucose II		
1"	104.8	104.9
2"	75.1	75.2
3"	78.0	78.1
4"	71.7	71.8



5"	78.1	78.2
6"	62.8	62.9
p-Coumaroyl		
C=O	-	168.4
1'''	-	127.1
2""	-	131.3
3'''	-	116.8
4'''	-	161.2
α	-	146.9
β	-	115.0

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. The molecular formula of **Aloeresin G** is C₂₉H₃₀O₁₀, with a molecular weight of 538.5 g/mol .[2]

A study employing liquid chromatography-mass spectrometry (LC-MS) has clarified the fragmentation pathways for several chromones from Aloe barbadensis, including **Aloeresin G**. [3] The primary fragmentation patterns for chromones were reported to be dominated by the cleavage of hexosides and the hydrolysis of ester groups.[3]

Table 3: Mass Spectrometry Data for Aloeresin G



Parameter	Value	Reference
Molecular Formula	C29H30O10	INVALID-LINK
Molecular Weight	538.5 g/mol	INVALID-LINK
Exact Mass	538.1839 g/mol	INVALID-LINK
Key Fragmentation	Cleavage of hexosides, hydrolysis of ester group	INVALID-LINK

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for **Aloeresin G** is not available, the expected characteristic absorption bands can be inferred from its structure, which includes hydroxyl groups, a carbonyl group (ketone), aromatic rings, and ether linkages.

Table 4: Predicted Infrared Absorption Bands for Aloeresin G

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H (hydroxyl)	~3400 (broad)
C-H (aromatic)	~3100-3000
C-H (aliphatic)	~3000-2850
C=O (ketone)	~1650
C=C (aromatic)	~1600, ~1475
C-O (ether, alcohol)	~1260-1000

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of aloeresin derivatives.

Isolation of Aloeresin Derivatives[1]

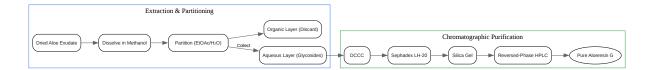
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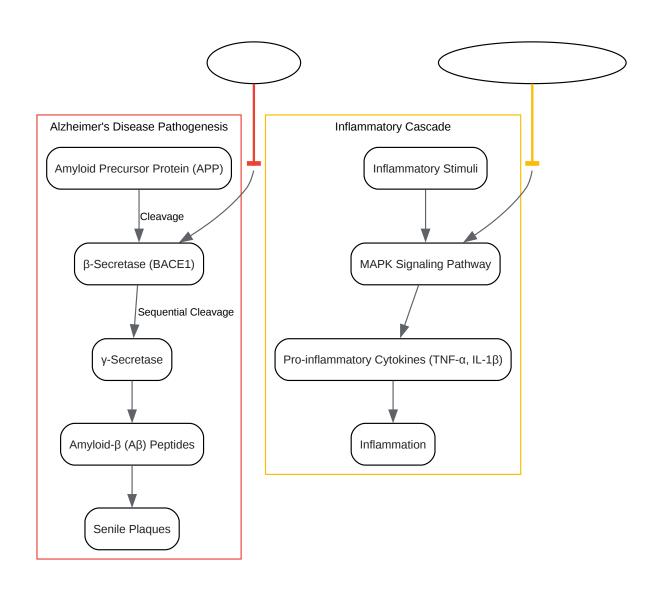




- Extraction: The dried exudate of Aloe ferox is dissolved in methanol.
- Solvent Partitioning: The methanolic solution is partitioned between ethyl acetate and water. The aqueous layer, containing the glycosides, is collected.
- Chromatography: The aqueous extract is subjected to multiple chromatographic steps, including:
 - Droplet Counter-Current Chromatography (DCCC).
 - Sephadex LH-20 column chromatography.
 - Silica gel column chromatography.
 - Reversed-phase (C18) HPLC for final purification.







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References

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